molecular formula C15H13N3OS3 B4171839 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4171839
M. Wt: 347.5 g/mol
InChI Key: HQOCCUAIRPOHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as MPTAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTAT is a thiazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may be responsible for the anti-Alzheimer's disease activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant activity. This compound has also been shown to inhibit the growth of cancer cells and bacteria. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity in animal models. This makes it a potentially safe compound for use in therapeutic applications. However, one limitation is that the yield of this compound varies depending on the synthesis method used. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to further investigate its potential therapeutic applications, such as in the treatment of Alzheimer's disease and cancer. Another direction is to investigate the mechanism of action of this compound in more detail. This may help to identify new targets for therapeutic intervention. Additionally, more research is needed to optimize the synthesis method for this compound, in order to obtain higher yields of the compound.

Scientific Research Applications

2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. This compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease.

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS3/c1-10-7-21-15(16-10)22-9-13(19)18-14-17-12(8-20-14)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOCCUAIRPOHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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